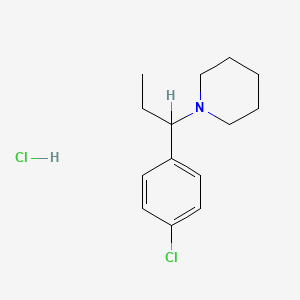
1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a p-chlorophenyl group attached to a propyl chain, which is further connected to a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride typically involves a multi-step process:
Condensation Reaction: Piperidine is reacted with 1,3-dihalogen propane in a water-soluble polar aprotic solvent, such as dimethyl sulfoxide (DMSO), in the presence of an alkali compound to form N-(3-halide propyl)piperidine.
Salification: Finally, the product is reacted with hydrochloric acid to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the p-chlorophenyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride and alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted piperidine derivatives.
科学的研究の応用
1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders such as narcolepsy.
Pharmacology: The compound is studied for its interactions with neurotransmitter systems and its potential as a central nervous system stimulant.
Chemical Biology: It is used as a tool compound to study the effects of piperidine derivatives on biological systems.
Industrial Applications: The compound may be used in the synthesis of other chemical intermediates and active pharmaceutical ingredients.
作用機序
The mechanism of action of 1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride involves its interaction with histamine receptors in the brain. Specifically, it acts as an antagonist/inverse agonist at H3 receptors, leading to increased histamine synthesis and release . This, in turn, enhances communication between neurons in brain regions important for sleep and wakefulness, thereby exerting its therapeutic effects in conditions like narcolepsy .
類似化合物との比較
Similar Compounds
1-(3-Chlorophenyl)piperazine (mCPP): A piperazine derivative with similar structural features but different pharmacological properties.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another piperazine derivative commonly found in combination with other stimulants.
Uniqueness
1-(1-(p-Chlorophenyl)propyl)piperidine hydrochloride is unique due to its specific interaction with H3 receptors and its potential therapeutic applications in treating narcolepsy. Unlike other similar compounds, it has been granted orphan drug designation for this specific use .
特性
CAS番号 |
36057-85-9 |
|---|---|
分子式 |
C14H21Cl2N |
分子量 |
274.2 g/mol |
IUPAC名 |
1-[1-(4-chlorophenyl)propyl]piperidine;hydrochloride |
InChI |
InChI=1S/C14H20ClN.ClH/c1-2-14(16-10-4-3-5-11-16)12-6-8-13(15)9-7-12;/h6-9,14H,2-5,10-11H2,1H3;1H |
InChIキー |
CAWROYXMDMFNGQ-UHFFFAOYSA-N |
正規SMILES |
CCC(C1=CC=C(C=C1)Cl)N2CCCCC2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















